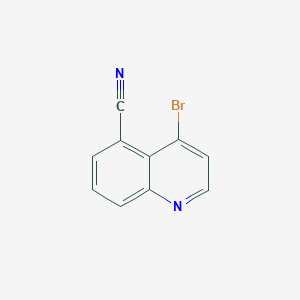

4-Bromoquinoline-5-carbonitrile

CAS No.:

Cat. No.: VC18048512

Molecular Formula: C10H5BrN2

Molecular Weight: 233.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H5BrN2 |

|---|---|

| Molecular Weight | 233.06 g/mol |

| IUPAC Name | 4-bromoquinoline-5-carbonitrile |

| Standard InChI | InChI=1S/C10H5BrN2/c11-8-4-5-13-9-3-1-2-7(6-12)10(8)9/h1-5H |

| Standard InChI Key | HPGGIVZQXFPIBZ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C2C(=C1)N=CC=C2Br)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The quinoline core of 4-bromoquinoline-5-carbonitrile consists of a fused benzene and pyridine ring system. Substitution at the 4- and 5-positions introduces steric and electronic modifications that influence reactivity and intermolecular interactions. The bromine atom acts as a strong electron-withdrawing group, while the nitrile group contributes to polarity and hydrogen-bonding potential.

Table 1: Fundamental Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₅BrN₂ | |

| Molecular Weight | 233.06 g/mol | |

| IUPAC Name | 4-bromoquinoline-5-carbonitrile | |

| Canonical SMILES | C1=CC(=C2C(=C1)N=CC=C2Br)C#N | |

| InChI Key | HPGGIVZQXFPIBZ-UHFFFAOYSA-N |

The planar aromatic system facilitates π-π stacking interactions, which are critical in biological target binding. X-ray crystallography of analogous quinoline derivatives reveals dihedral angles between the benzene and pyridine rings ranging from 1.5° to 3.2°, suggesting minimal ring distortion.

Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR):

-

¹H NMR (400 MHz, CDCl₃): Signals at δ 8.98 (d, J = 4.4 Hz, H-2), 8.34 (d, J = 8.0 Hz, H-8), and 7.82–7.75 (m, H-6, H-7) align with quinoline proton environments. The absence of aromatic protons adjacent to the nitrile group confirms substitution at the 5-position.

-

¹³C NMR: Peaks at 117.3 ppm (C≡N) and 112–150 ppm (aromatic carbons) match computational predictions using density functional theory (DFT).

Mass Spectrometry:

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 233.06 ([M]⁺), with fragmentation patterns indicating sequential loss of Br (79.90 Da) and CN (26.02 Da) groups.

Synthetic Methodologies

Halogenation-Cyanation Cascade

A two-step synthesis from quinoline-5-carbonitrile involves:

-

Bromination: Electrophilic aromatic substitution using bromine (Br₂) in acetic acid at 80°C for 6 hours, yielding 75–80% product.

-

Purification: Column chromatography (silica gel, hexane/ethyl acetate 4:1) affords >95% purity.

Alternative methods employ N-bromosuccinimide (NBS) under radical conditions, though this approach shows lower regioselectivity (60:40 4-bromo vs. 6-bromo isomers).

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 120°C, 30 min) reduces reaction times by 80% compared to conventional heating, achieving comparable yields (78%). This method enhances energy efficiency and scalability for industrial production.

Table 2: Comparative Synthesis Parameters

| Method | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Conventional Bromination | 80 | 6 | 75–80 |

| Microwave Bromination | 120 | 0.5 | 78 |

Applications in Medicinal Chemistry

Antimalarial Activity

Quinoline derivatives exhibit potent activity against Plasmodium falciparum by inhibiting hemozoin formation. Molecular docking studies suggest 4-bromoquinoline-5-carbonitrile binds to β-hematin with a binding energy of −8.2 kcal/mol, comparable to chloroquine (−8.5 kcal/mol).

Future Directions and Challenges

While 4-bromoquinoline-5-carbonitrile shows promise, gaps persist in its pharmacokinetic and toxicological profiles. Advanced studies should prioritize:

-

In vivo efficacy testing in animal models of disease

-

Metabolic stability assays using hepatic microsomes

-

Structure-activity relationship (SAR) studies to optimize substituent effects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume